Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
The compound “Ethyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with alternating double and single bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The ethylphenyl group could be introduced through a Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and phenyl rings. The ethyl groups attached to the phenyl ring would add to the complexity of the structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring is known to participate in various reactions, including cycloaddition, substitution, and oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the pyrazole and phenyl rings, as well as the ethyl groups, would influence properties such as solubility, melting point, and boiling point .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring different synthetic routes, investigating its reactivity under various conditions, and testing its efficacy in different applications .
Properties
IUPAC Name |
ethyl 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-10-5-7-11(8-6-10)12-9-13(16-15-12)14(17)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBONSPOZNBYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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